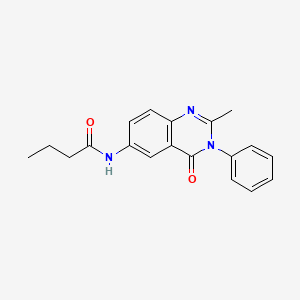![molecular formula C16H16FNO5S B6575733 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 1105235-37-7](/img/structure/B6575733.png)
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide” is an organic compound . It contains a total of 43 bonds, including 28 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 5 aromatic ethers, and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of “this compound” includes various functional groups and rings . It contains a total of 43 bonds, including 28 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 5 aromatic ethers, and 1 sulfonamide .Mécanisme D'action
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide has been studied for its potential mechanism of action in various biological systems. Studies have shown that this compound is able to interact with a variety of proteins, including enzymes and receptors, and can modulate their activity. This compound has also been found to interact with DNA and RNA, suggesting that it may have a role in gene regulation.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound is able to modulate the activity of several enzymes and receptors, which can lead to changes in cell metabolism and gene expression. This compound has also been found to have anti-inflammatory and anti-oxidant properties, suggesting that it may have potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its relative stability, which makes it an ideal compound for use in a variety of laboratory experiments. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory studies. However, this compound is not as soluble in water as other compounds, which can limit its use in certain experiments.
Orientations Futures
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide has a variety of potential future applications in the fields of medicinal chemistry, biochemistry, and pharmacology. For example, this compound could be used to develop new enzyme inhibitors or drug delivery systems. Additionally, this compound could be studied for its potential therapeutic benefits, such as its anti-inflammatory and anti-oxidant properties. Finally, this compound could be used to study gene regulation and its potential role in various diseases.
Méthodes De Synthèse
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide can be synthesized by several methods. The most commonly used method is a three-step reaction sequence involving the reaction of 1,3-dichloro-2-fluoro-4-methoxybenzene with ethylenediamine, followed by the reaction of this intermediate with 2-chloro-5-nitrobenzene-1-sulfonyl chloride, and finally the reaction of this intermediate with 2-hydroxy-1,3-benzodioxole.
Applications De Recherche Scientifique
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used to synthesize a variety of compounds with potential therapeutic benefits. In biochemistry, this compound has been used in studies of enzyme inhibitors and as a substrate for various enzymes. In pharmacology, this compound has been studied for its potential use as a drug delivery system.
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S/c1-11-8-13(3-4-14(11)17)24(19,20)18-6-7-21-12-2-5-15-16(9-12)23-10-22-15/h2-5,8-9,18H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXKQFXVJXBTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6575653.png)
![2-({5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6575658.png)
![2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6575660.png)
![2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6575668.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B6575688.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6575691.png)
![2-(4-methoxyphenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B6575693.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B6575710.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide](/img/structure/B6575718.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6575719.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6575727.png)

![2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B6575748.png)
![2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzene-1-sulfonamide](/img/structure/B6575755.png)